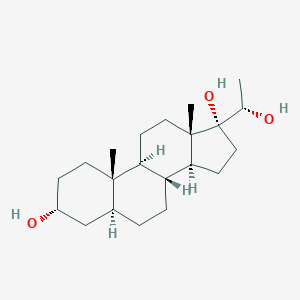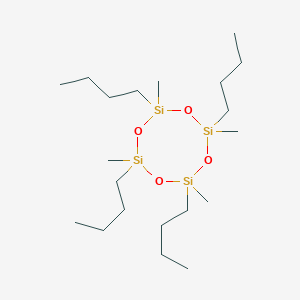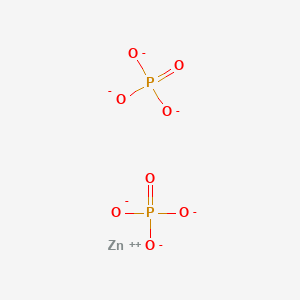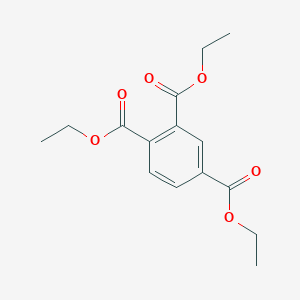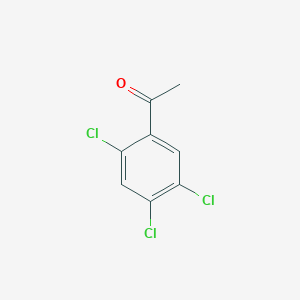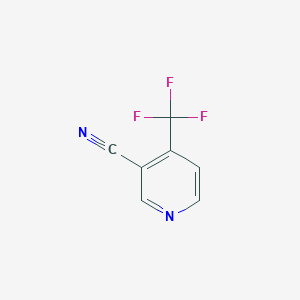
4-(Trifluoromethyl)nicotinonitrile
概要
説明
4-(Trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H3F3N2 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization :
- Nicotinonitrile derivatives, including those with trifluoromethyl groups, have been synthesized and characterized for their structural properties. These compounds often exhibit non-planar structures with distinct dihedral angles and interactions, contributing to their unique chemical and physical properties (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
Pharmaceutical Applications :
- Derivatives of nicotinonitrile, including those with trifluoromethyl groups, have been evaluated for their potential antimycobacterial activity, showing significant results against various bacterial strains. This indicates their potential as lead compounds in developing new antibacterial drugs (Patel, Chikhalia, & Kumari, 2014).
Materials Science and Electrochemistry :
- In the field of materials science, trifluoromethyl-nicotinonitrile derivatives have been used as additives in high-voltage lithium-ion batteries, improving the cyclic stability and efficiency of these batteries (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Corrosion Inhibition :
- Nicotinonitriles, including those with specific functional groups, have been studied as corrosion inhibitors for mild steel in acidic environments. Their efficacy in reducing corrosion via surface adsorption highlights their potential in industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Organic Synthesis :
- Novel synthetic methods have been developed for multiply arylated/alkylated nicotinonitriles, including 4-(Trifluoromethyl)nicotinonitrile derivatives. These methods are valuable for the preparation of biologically active compounds (Iwai, Yamauchi, Yokoyama, & Nishiwaki, 2022).
Photophysical Properties :
- Certain trifluoromethyl-nicotinonitrile derivatives exhibit luminescent properties, making them potential candidates for applications in optoelectronics and as light-emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).
作用機序
Flonicamid, a novel class insecticide possessing a unique chemical structure, was discovered in 1992. This compound is very active against a wide range of aphid species and also is effective against some other species of sucking insects. It rapidly inhibits the feeding behavior of aphids and provides long-lasting control .
Safety and Hazards
特性
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIRCRHQLUNYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371569 | |
| Record name | 4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-43-6 | |
| Record name | 4-(Trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of bioactive compounds can be synthesized using 4-(Trifluoromethyl)nicotinonitrile as a starting material?
A1: this compound serves as a precursor for diverse heterocyclic compounds, including imidazo[4,5-b]pyridine-2(3H)-one derivatives [], trifluoromethyl pyrido[2,3-d] pyrimidinone derivatives [], and trifluoromethylnaphthyridine derivatives []. These synthesized compounds have shown promising antimicrobial and anticancer activities.
Q2: How do structural modifications of compounds derived from this compound influence their biological activity?
A2: Research indicates that incorporating different azole rings (triazole, thiadiazole, triazolothione) and other functional groups into the core structure derived from this compound significantly impacts the resulting compound's antimicrobial activity [, ]. For example, in one study, compounds incorporating triazolothione, thiadiazole, and triazole rings exhibited enhanced activity against the bacteria Bacillus subtilis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.
Q3: Have any compounds derived from this compound shown potential as anticancer agents?
A3: Yes, studies have identified certain trifluoromethylnaphthyridine derivatives synthesized from this compound as exhibiting anticancer activity against various cancer cell lines, including cervical, colon, liver, and breast cancer cells []. Notably, these compounds demonstrated efficacy at micromolar concentrations and showed minimal toxicity towards normal cells, suggesting potential for further development as anticancer therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
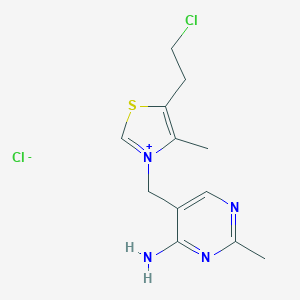
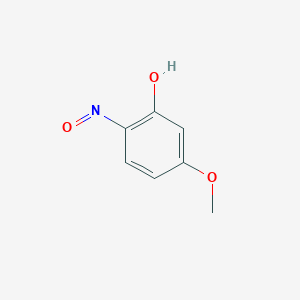
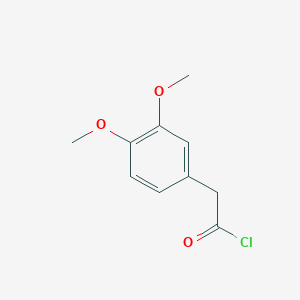
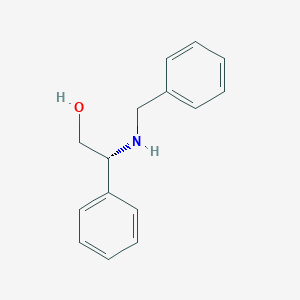
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)
